3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate
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Overview
Description
3-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitrophenoxy, acetamido, and nitrofuran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenoxy and nitrofuran intermediates, followed by their coupling through acetamido and imino linkages. Common reagents used in these reactions include nitrophenol, acetic anhydride, and nitrofuran derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The reactions typically occur under controlled temperatures and may require the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the acetamido and imino groups may interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
3-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is unique due to its combination of nitrophenoxy, acetamido, and nitrofuran groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N4O9 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C20H14N4O9/c25-18(12-31-16-7-2-1-6-15(16)23(27)28)22-21-11-13-4-3-5-14(10-13)32-20(26)17-8-9-19(33-17)24(29)30/h1-11H,12H2,(H,22,25)/b21-11+ |
InChI Key |
QBERHMPRBZOJOG-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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